2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
Description
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-23(21-13-24-18-6-1-2-7-19(18)27-21)28-10-8-16(9-11-28)14-30-22-12-20(25-15-26-22)17-4-3-5-17/h1-2,6-7,12-13,15-17H,3-5,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUVHVZBZZHCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the core quinoxaline structure One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Research indicates that compounds structurally similar to 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline exhibit notable biological activities, particularly in oncology. These activities are primarily attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in cancer progression.
Antitumor Properties
The compound's structural features suggest it may function as an inhibitor of key enzymes involved in tumor growth. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation across various cancer cell lines, indicating a potential application as an antitumor agent. The compound's interaction with proteins involved in apoptosis, such as Bcl-2, has been highlighted through molecular docking studies, which predict binding affinities that could lead to apoptosis induction in cancer cells.
Other Therapeutic Targets
Beyond oncology, there is emerging evidence that quinoxaline derivatives may also act as inhibitors of histamine receptors, particularly the H4 receptor. This could position the compound as a candidate for treating conditions like asthma or allergic responses due to its potential role in modulating immune responses .
Synthesis of the Compound
The synthesis of this compound involves multi-step organic synthesis techniques designed to achieve the desired structural complexity and functionalization. A typical synthetic route may include:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of the Quinoxaline Moiety : Utilizing cyclization reactions to form the quinoxaline structure.
- Functionalization : Adding the cyclobutyl and pyrimidine groups through substitution reactions.
This multi-step synthesis is crucial for developing compounds with targeted biological activities.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in various preclinical models:
Anticancer Studies
In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in resistant cancer cell lines by activating caspase pathways following oxidative stress induced by photoactivation . Such findings underscore the importance of further investigating this compound's mechanism of action and therapeutic applications.
Pharmacological Research
Ongoing research is exploring the use of this compound as a scaffold for developing new drugs targeting specific diseases mediated by overactive histamine receptors or aberrant cell proliferation pathways .
Mechanism of Action
The mechanism of action of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline, highlighting differences in substituents, biological activity, and physicochemical properties:
Key Observations
Bioactivity: The thiazolinoquinoxaline derivative (IC₅₀ = 0.17 µM) demonstrates that quinoxaline cores with nitrogen-rich substituents (e.g., thiazolino groups) exhibit potent antiamoebic activity. The target compound’s pyrimidine ether may offer similar efficacy, but empirical data are lacking.
Structural Stability : The piperidine-carbonyl group in (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate forms stable H-bonded dimers in crystals . This suggests that the piperidine-carbonyl moiety in the target compound may similarly stabilize its conformation or intermolecular interactions.
Lipophilicity vs. Solubility: The cyclobutyl group in the target compound likely increases lipophilicity compared to the hydroxyphenyl or thiazolino substituents in analogs. This could enhance membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology. Its complex structure includes functional groups such as pyrimidine and piperidine rings, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₅O₂, with a molecular weight of approximately 355.442 g/mol. The compound features multiple functional groups that enhance its interaction with biological targets, potentially leading to significant therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in anticancer applications. The following sections detail the specific biological activities, including antitumor properties, antimicrobial effects, and enzyme inhibition.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives. For instance, related compounds have shown significant inhibitory effects on cell proliferation across various cancer cell lines. Notably:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer progression. Molecular docking studies suggest potential interactions with proteins such as Bcl-2, which are crucial in regulating apoptosis in cancer cells.
- Cytotoxicity : In vitro studies reveal that certain derivatives exhibit cytotoxic effects against human cancer cell lines, with IC₅₀ values indicating effective concentrations that inhibit cell growth without affecting normal cells .
| Compound Name | IC₅₀ (μg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | 0.01 - 0.06 | MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer) |
| Doxorubicin | 0.05 - 0.10 | Various |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to assess its efficacy:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth at low concentrations.
Case Studies and Research Findings
- Study on Antitumor Activity : A study evaluated the anticancer effects of various quinoxaline derivatives, including the target compound. Results indicated that these derivatives could significantly inhibit tumor growth in vivo models, outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties of synthesized quinoxalines against multiple bacterial strains. The findings supported the dual activity of these compounds as both anticancer and antimicrobial agents .
- Computer-Aided Drug Design : Recent advancements in computational methods have facilitated the prediction of biological activity spectra for new piperidine derivatives, including our target compound. This approach has identified potential interactions with various biological targets, underscoring the compound's versatility in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
